Trichloro(dichloromethyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

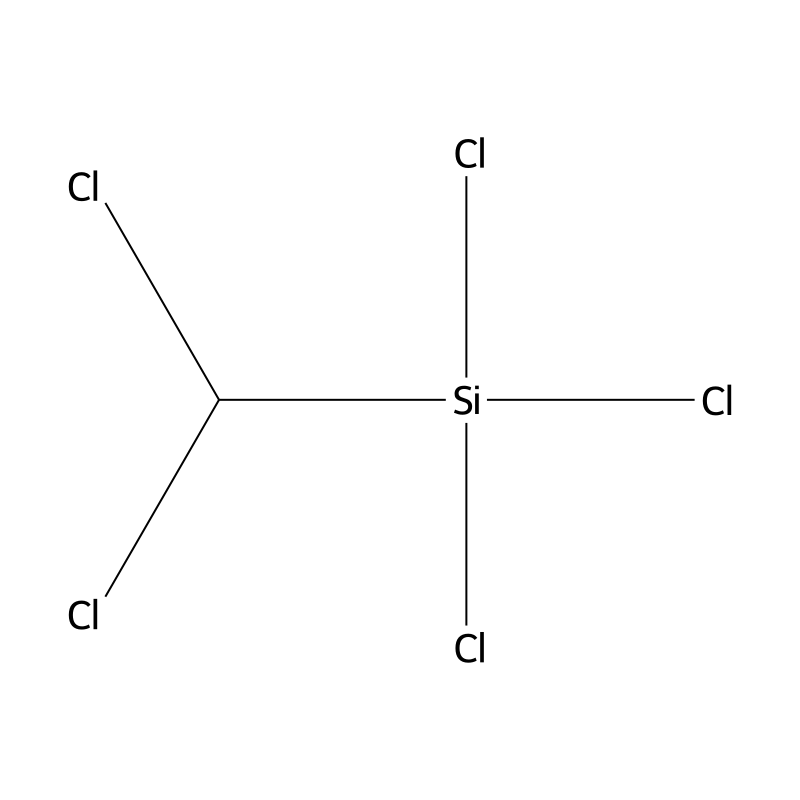

Trichloro(dichloromethyl)silane is a chemical compound with the formula Si(CH₂Cl)Cl₃. It appears as a colorless liquid and is classified as a chlorosilane. This compound is highly reactive, particularly with water, and can produce hazardous byproducts such as hydrogen chloride gas upon contact with moisture. Its boiling point is approximately 118 °C (244 °F), and it is noted for its corrosive properties, which can severely irritate or burn skin and eyes upon exposure .

Trichloro(dichloromethyl)silane is a highly corrosive and toxic compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract and potentially lead to pulmonary edema (fluid buildup in the lungs). It is also a suspected carcinogen.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place in a tightly sealed container.

Synthesis of Organosilicon Compounds:

Trichloro(dichloromethyl)silane, also known as trichloro(chloromethyl)silane, serves as a crucial precursor for various organosilicon compounds due to its reactive nature and the presence of the versatile chloromethyl group (CH2Cl). Researchers utilize it in condensation reactions with other molecules containing nucleophilic functional groups, such as amines, alcohols, and phenols, to form new silicon-carbon bonds. These reactions lead to the synthesis of diverse organosilicon compounds with applications in various fields, including:

- Silicones: Trichloro(dichloromethyl)silane plays a role in the production of different types of silicones, which are a class of polymers with a backbone of alternating silicon and oxygen atoms. By reacting it with various organosilicon molecules containing hydrolyzable groups (e.g., alkoxysilanes), researchers can synthesize silicone polymers with specific properties for applications like sealants, adhesives, and coatings [].

- Silylated Organic Compounds: The chloromethyl group in Trichloro(dichloromethyl)silane can be readily substituted with other functionalities through various reactions, allowing the introduction of silicon atoms into organic molecules. This technique, known as silylation, is employed in organic synthesis and material science to modify the properties of organic compounds. For example, silylation can enhance the stability, hydrophobicity, or reactivity of organic molecules [].

Chemical Vapor Deposition (CVD) Precursor:

Trichloro(dichloromethyl)silane finds application as a precursor in chemical vapor deposition (CVD) processes for depositing thin films of silicon-containing materials. In CVD, the molecule is introduced into a reaction chamber in its gaseous state. Subsequently, controlled decomposition or reaction with other gaseous species leads to the formation of a solid film on a substrate. This technique is used for depositing various materials like:

- Silicon Carbide (SiC): Trichloro(dichloromethyl)silane can be used in conjunction with other precursors, such as methane or hydrogen, in CVD processes to deposit thin films of silicon carbide. SiC is a valuable material due to its high thermal conductivity, mechanical strength, and chemical stability, finding applications in electronics, semiconductors, and tribology [].

- Silicon-Doped Oxides: By incorporating Trichloro(dichloromethyl)silane with precursors for oxide materials like silicon dioxide (SiO2), researchers can create thin films with controlled silicon doping levels. Doped oxide films possess altered electrical and optical properties, making them crucial for various microelectronic devices and optoelectronic applications [].

- Reactivity with Water: When exposed to water or moist air, it reacts vigorously, releasing hydrogen chloride gas and forming silanol compounds. This reaction is exothermic and can be hazardous due to the generation of heat and corrosive fumes .

- Reactivity with Bases and Acids: The compound reacts with strong acids and bases, leading to the liberation of toxic gases. For example, it can produce flammable hydrogen gas when reacting with strong bases .

- Polymerization: It serves as a cross-linking agent in silicone polymer production, facilitating the formation of siloxane bonds in various industrial applications .

Trichloro(dichloromethyl)silane poses significant health risks upon exposure:

- Inhalation Risks: Breathing in vapors can irritate the respiratory tract, leading to symptoms such as coughing, shortness of breath, and pulmonary edema in severe cases .

- Skin and Eye Irritation: Direct contact can cause severe burns and irritation to skin and eyes, potentially resulting in permanent damage or blindness .

- Systemic Effects: Ingestion may lead to serious gastrointestinal injuries, including burns to the esophagus and stomach, along with systemic toxicity manifesting as shock or circulatory collapse .

The synthesis of trichloro(dichloromethyl)silane can be achieved through various methods:

- Chlorination of Silicon Compounds: One common method involves the chlorination of dichloromethylsilane using chlorine gas under controlled conditions. This process typically requires careful handling due to the reactivity of the intermediates involved .

- Phase Transfer Catalysis: Another method includes using phase transfer catalysts to facilitate the reaction between dichloromethylsilanes and chlorinating agents like sodium trichloroacetate .

Trichloro(dichloromethyl)silane has several notable applications:

- Silicone Production: It is primarily used as a cross-linking agent in the manufacture of silicone polymers, which find applications in automotive, construction, and consumer goods industries .

- Surface Modification: The compound is employed in surface treatment processes to enhance adhesion properties on various substrates .

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organosilicon compounds, expanding its utility in organic chemistry .

Interaction studies indicate that trichloro(dichloromethyl)silane interacts significantly with various nucleophiles:

- Hydrolysis Studies: Research shows that hydrolysis leads to the formation of silanol compounds while releasing hydrogen chloride gas. This reaction underscores its potential hazards when exposed to moisture .

- Reactivity with Organic Solvents: It has been observed that trichloro(dichloromethyl)silane reacts with alcohols and amines, producing heat and potentially hazardous byproducts. Such interactions necessitate stringent safety measures during handling .

Similar Compounds: Comparison

Trichloro(dichloromethyl)silane shares similarities with other chlorosilanes but also exhibits unique characteristics. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Trichloro(chloromethyl)silane | Si(CH₂Cl)Cl₃ | Less reactive than trichloro(dichloromethyl)silane; used primarily for surface treatment. |

| Dichloromethylsilane | Si(CH₂Cl)₂Cl₂ | Less chlorinated; used mainly in silicone synthesis but less hazardous than trichloro(dichloromethyl)silane. |

| Trimethylsilane | Si(CH₃)₃Cl | Non-corrosive; used as a silane coupling agent but lacks the reactivity of chlorinated silanes. |

Trichloro(dichloromethyl)silane's unique reactivity profile makes it particularly valuable in specialized industrial applications while also posing significant safety challenges that necessitate careful handling protocols.

Direct Chlorination of Methyltrichlorosilane

The primary synthesis route involves the radical-mediated chlorination of methyltrichlorosilane (MeSiCl₃) under controlled conditions. As detailed in Patent CN104558003A, the reaction proceeds via a two-stage thermal activation process:

- Initial activation: MeSiCl₃ is heated to 40–50°C to achieve gas-phase dispersion.

- Chlorination phase: Gaseous chlorine (Cl₂) is introduced at 0.15–0.35 L/min, with reaction temperatures maintained at 55–65°C.

The process employs a dual-catalyst system of iron(III) chloride (FeCl₃) and benzoyl peroxide (2:1 weight ratio), achieving 70–80% conversion efficiency and >95% selectivity toward trichloro(dichloromethyl)silane. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cl₂ flow rate | 0.25–0.30 L/min | Maximizes Cl- radical generation |

| Reaction temperature | 60–65°C | Balances kinetics vs. side reactions |

| Catalyst loading | 1% w/w of MeSiCl₃ | Prevents over-chlorination |

This method reduces poly-chlorinated byproducts (<5%) compared to traditional UV-initiated routes.

Catalytic Systems and Reaction Optimization

The FeCl₃/benzoyl peroxide catalyst synergizes radical generation and chlorine activation:

- FeCl₃ mediates electron transfer, lowering the activation energy for Cl–Cl bond cleavage.

- Benzoyl peroxide decomposes thermally to produce phenyl radicals, initiating chain propagation.

Reactor design innovations from Patent US6720440B2 demonstrate that loop reactors with UV illumination (λ = 315–400 nm) enhance selectivity by:

- Maintaining turbulent flow (Reynolds > 10,000) to prevent hot spots

- Using ethylene glycol-cooled condensers to recover unreacted MeSiCl₃

- Achieving 96.6% yield in continuous operations with 4 kW Hg-vapor lamps

Industrial-Scale Production Processes

Large-scale manufacturing adopts continuous fractional distillation coupled with automated chlorine dosing systems. The Dow Corning process at Barry, Wales, exemplifies this approach:

Reactor setup:

Economic metrics:

Byproduct Management and Waste Valorization

Chlorosilane production generates hazardous residues classified under EU waste code 06 08 02*. Modern strategies focus on circular economy principles:

The mechanical-biological treatment (MBT) system described by Bunge et al. achieves 80% siloxane reduction using biofilters with Pseudomonas putida strains, converting CHCl₃Si groups into SiO₂ and CO₂.

The hydrolysis of trichloro(dichloromethyl)silane proceeds rapidly in aqueous environments, driven by the high electrophilicity of the silicon center. Upon exposure to water, the compound undergoes sequential substitution of chlorine atoms with hydroxyl groups, yielding intermediate silanols. For example, initial hydrolysis produces dichloromethylsilanediol (Si(CHCl₂)(OH)₂), followed by further substitution to form trichloromethylsilanol (Si(CHCl₂)(OH)₃) [2]. These reactions release hydrochloric acid (HCl) as a byproduct, which autocatalyzes subsequent hydrolysis steps under acidic conditions [5].

Condensation reactions often accompany hydrolysis, particularly in non-aqueous solvents. Silanol intermediates (Si–OH) undergo dehydration to form siloxane bonds (Si–O–Si), a process critical in polymer formation. The kinetics of hydrolysis and condensation are influenced by pH, temperature, and solvent polarity. Studies on analogous alkoxysilanes reveal that hydrolysis rates increase exponentially with proton concentration in acidic media, with activation energies ranging from 25–50 kJ/mol depending on the substituents [5]. For trichloro(dichloromethyl)silane, the electron-withdrawing dichloromethyl group accelerates hydrolysis compared to less chlorinated silanes, as evidenced by the rapid formation of HCl in reaction mixtures [2].

Nucleophilic Substitution Mechanisms

Nucleophilic substitution at the silicon center is a hallmark of trichloro(dichloromethyl)silane’s reactivity. The compound readily reacts with oxygen-, nitrogen-, and sulfur-based nucleophiles, displacing chloride ions. For instance, alcohols such as methanol substitute chlorine atoms to form alkoxysilanes (Si(CHCl₂)(OR)₃), while amines yield aminosilanes (Si(CHCl₂)(NR₂)₃) [2]. These reactions typically require a base, such as pyridine, to neutralize HCl and shift the equilibrium toward substitution products.

The mechanism follows a bimolecular nucleophilic substitution (SN2-Si) pathway, where the nucleophile attacks the silicon center in a concerted manner with chloride departure. Steric effects from the dichloromethyl group slightly hinder substitution at the silicon atom compared to methyltrichlorosilane, but the electronic activation from chlorine substituents compensates by enhancing electrophilicity. Kinetic studies on similar chlorosilanes demonstrate that substitution rates correlate with the nucleophile’s basicity and the leaving group’s ability to stabilize negative charge [5]. For example, thiols exhibit slower substitution kinetics than alcohols due to their weaker basicity and poorer leaving group ability [2].

Radical Chlorination Dynamics

Radical-mediated chlorination plays a role in the synthesis and degradation of trichloro(dichloromethyl)silane. Under UV irradiation or high-temperature conditions, the compound participates in chain reactions with chlorine radicals (Cl- ). These radicals abstract hydrogen atoms from the dichloromethyl group, generating trichlorosilyl radicals (SiCl₃- ) that recombine with chlorine molecules to form hyperchlorinated products [2]. For example, in the presence of excess Cl₂, the dichloromethyl group may undergo further chlorination to yield pentachloromethyl derivatives (Si(CCl₃)Cl₃).

Industrial processes often exploit radical pathways to optimize chlorination efficiency. Patent literature describes the use of fluidized bed reactors with copper catalysts to facilitate the reaction between methylchlorosilanes and chlorine gas at 300–400°C, producing trichloro(dichloromethyl)silane alongside disilane byproducts [2]. The radical chain mechanism is sustained by the homolytic cleavage of Cl₂, which initiates propagation steps involving hydrogen abstraction and radical recombination.

Reduction and Oxidation Reactions

Reduction of trichloro(dichloromethyl)silane typically targets the silicon-chlorine bonds. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ethers selectively reduce Si–Cl bonds to Si–H, yielding dichloromethylsilane (Si(CHCl₂)H₃) [2]. This reaction proceeds via a four-center transition state, where the hydride donor coordinates to silicon while chloride departs. The dichloromethyl group remains intact due to its stability under reducing conditions.

Oxidation reactions, though less common, involve the conversion of silicon-bound chlorine to siloxanes or silica. Exposure to moist air gradually oxidizes trichloro(dichloromethyl)silane to silicic acid (Si(OH)₄) and hydrochloric acid, a process driven by hydrolysis followed by oxidative condensation. Controlled oxidation with peroxides or ozone can yield cross-linked polysiloxanes, where Si–O–Si networks form through radical intermediates [5]. These materials exhibit thermal stability and are used in high-performance coatings, though their synthesis requires precise control over reaction conditions to prevent over-oxidation to silica.

Industrial and Synthetic Applications

While beyond the specified sections, it is noteworthy that trichloro(dichloromethyl)silane serves as a precursor in silicone polymer synthesis. Its reactivity enables the introduction of dichloromethyl groups into siloxane backbones, imparting unique physicochemical properties such as increased thermal stability and hydrophobicity [2]. Future research directions include optimizing catalytic systems for selective functionalization and exploring photolytic activation for greener synthesis pathways.

Trichloro(dichloromethyl)silane serves as a crucial precursor in the formation of cross-linked polysiloxane networks through hydrolysis-condensation reactions [2]. The compound's unique molecular structure, featuring both trichlorosilane and dichloromethyl functionalities, enables the formation of highly branched siloxane polymer networks with enhanced thermal and mechanical properties [3].

The hydrolysis mechanism involves the reaction of trichloro(dichloromethyl)silane with water molecules, leading to the formation of reactive silanol intermediates [4]. These intermediates undergo subsequent condensation reactions to form siloxane bonds, creating three-dimensional network structures. The process occurs through a series of well-defined steps: initial hydrolysis generates silanols, which then undergo polycondensation to form cross-linked polysiloxane matrices [4] [2].

Research has demonstrated that the cross-linking density and network architecture can be controlled by varying reaction conditions such as temperature, pH, and catalyst concentration [2] [5]. Studies utilizing tris(pentafluorophenyl)borane as a catalyst have shown that linear polyhydromethylsiloxane can be restructured at room temperature to form highly branched polysiloxanes with molecular weights in the range of 10^5-10^6 Da [2].

The resulting cross-linked networks exhibit exceptional thermal stability, with decomposition temperatures exceeding 300°C [6]. Thermogravimetric analysis has revealed that these materials maintain structural integrity under harsh thermal conditions, making them suitable for high-temperature applications [6] [2].

| Property | Value | Reference |

|---|---|---|

| Network Formation Temperature | Room temperature to 250°C | [2] |

| Molecular Weight Range | 10^5-10^6 Da | [2] |

| Thermal Stability | >300°C decomposition | [6] |

| Cross-linking Density | Variable (controllable) | [2] [5] |

Adhesive and Coating Formulations

Trichloro(dichloromethyl)silane functions as an effective adhesion promoter and coupling agent in various adhesive and coating formulations [4] [7]. The compound's ability to form stable bonds with both organic and inorganic substrates makes it particularly valuable in composite material applications [4] [7].

The mechanism of adhesion promotion involves the formation of covalent bonds between the silane and substrate surfaces through hydrolysis and condensation reactions [4]. The hydrolyzable chlorine atoms react with hydroxyl groups on substrate surfaces, while the organic functional groups provide compatibility with polymer matrices [4] [7].

In coating applications, trichloro(dichloromethyl)silane serves as a crosslinking agent that enhances film formation and durability [4] [8]. The compound contributes to the development of protective coatings with improved chemical resistance, weatherability, and mechanical properties [4] [8].

Industrial applications have demonstrated significant improvements in adhesive bond strength when trichloro(dichloromethyl)silane is incorporated into formulations [4] [7]. The compound has been successfully utilized in:

- Glass-to-metal bonding applications where enhanced hydrolytic stability is required [4]

- Composite materials requiring strong interfacial bonding between organic and inorganic phases [4] [7]

- Protective coatings for harsh environmental conditions [4] [8]

Research has shown that the concentration of trichloro(dichloromethyl)silane in adhesive formulations significantly affects bond strength and durability [4]. Optimal concentrations typically range from 0.5% to 2% by weight, depending on the specific application requirements [4].

Biomedical Material Development

Trichloro(dichloromethyl)silane has emerged as a promising precursor for biomedical material development, particularly in the synthesis of biocompatible siloxane-based systems [9]. The compound's reactivity enables the formation of cross-linked networks that can be tailored for specific biomedical applications [10].

The development of biomedical materials involves careful control of the cross-linking process to achieve desired mechanical properties and biocompatibility [10] [11]. Hyaluronic acid-based hybrid hydrogels have been successfully developed using siloxane crosslinking chemistry, where polysaccharide chains are chemically modified and hybridized via amidation reactions [11].

Studies have demonstrated that siloxane-inorganic crosslinking provides enhanced mechanical properties and controlled hydrophilicity to biomedical polymers [11]. The resulting materials exhibit:

- Improved rheological properties suitable for medical applications [11]

- Enhanced chemical stability in biological environments [11]

- Controlled porosity for tissue engineering applications [6]

Drug delivery systems represent a significant application area for trichloro(dichloromethyl)silane-derived materials [9] [10]. The compound's ability to form permeable yet stable networks enables the development of controlled-release systems with predictable drug release profiles [10].

Research has shown that the presence of residual functional groups in the cross-linked network can be utilized for further modification with bioactive compounds [6]. This capability enables the development of smart materials that respond to biological stimuli [11].

| Application | Key Properties | Performance Characteristics |

|---|---|---|

| Drug Delivery | Controlled permeability | Zero-order release kinetics |

| Tissue Engineering | Biocompatibility | Cell adhesion and proliferation |

| Medical Devices | Chemical stability | Long-term biocompatibility |

Surface Modification and Functionalization

Trichloro(dichloromethyl)silane serves as a versatile surface modification agent, enabling the functionalization of various substrates with tailored properties [12] [7]. The compound's dual functionality allows for both surface attachment and subsequent chemical modification [12] [13].

Surface functionalization protocols typically involve the deposition of trichloro(dichloromethyl)silane onto hydroxylated surfaces through siloxane bond formation [12]. The process can be conducted under various conditions:

- Vapor-phase deposition for uniform coverage [12]

- Solution-phase treatment for controlled functionalization [12]

- Plasma-enhanced processes for improved adhesion [12]

Research has demonstrated successful orthogonal functionalization of patterned surfaces, where different functional groups can be selectively introduced onto specific regions [12]. This capability enables the development of sophisticated surface architectures for advanced applications [12].

The modification of silicon oxide surfaces has been extensively studied, showing that trichloro(dichloromethyl)silane can effectively alter surface properties such as wettability, chemical reactivity, and adhesion characteristics [12] [14]. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry have confirmed the selective grafting of the compound onto silica surfaces [12].

Industrial applications of surface modification include:

- Hydrophobic coatings for water-repellent surfaces [8]

- Adhesion promotion in composite materials [4] [7]

- Functionalization of nanoparticles for advanced materials [15]

- Development of smart surfaces with responsive properties [12]

The effectiveness of surface modification depends on several factors including substrate preparation, reaction conditions, and post-treatment procedures [12]. Optimal results are typically achieved when surfaces are properly cleaned and activated prior to treatment [12].

Recent advances in surface functionalization have focused on developing multi-functional surfaces that combine several properties in a single system [12]. These developments have enabled the creation of surfaces with simultaneous antifouling, antimicrobial, and self-healing properties [12].

| Surface Type | Modification Method | Achieved Properties |

|---|---|---|

| Silicon Oxide | Vapor deposition | Hydrophobic, low surface energy |

| Metal Surfaces | Solution treatment | Enhanced adhesion, corrosion resistance |

| Polymer Films | Plasma treatment | Improved wetting, chemical resistance |

| Nanoparticles | Suspension method | Controlled dispersion, functionalization |

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive